BenchChemオンラインストアへようこそ!

CRA-2059 TFA

Inflammation Allergy Mast Cell Biology

CRA-2059 TFA is a sub-nanomolar (Ki=620 pM), bivalent tryptase inhibitor for translational IBD and enzymatic studies. The TFA salt enhances solubility/stability for in vitro and in vivo use. Ensure reliable, reproducible data by sourcing the definitive, high-purity research tool.

Molecular Formula C36H47F3N12O10
Molecular Weight 864.8 g/mol
Cat. No. B10819971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA-2059 TFA
Molecular FormulaC36H47F3N12O10
Molecular Weight864.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1
InChIKeyMIIYCICULQBHKP-ZGGWIOQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRA-2059 TFA: A High-Affinity Bivalent Tryptase Inhibitor for Inflammation Research Procurement


CRA-2059 TFA (also known as APC-2059) is a synthetic, small-molecule inhibitor of the serine protease human tryptase-β [1]. This compound is distinguished by its unique bivalent binding mechanism, which enables it to simultaneously engage two active sites within the tryptase tetramer. This interaction is characterized by a high-affinity, tight-binding inhibition constant (Ki) of 620 pM . The trifluoroacetate (TFA) salt form is supplied to enhance water solubility and stability for formulation in preclinical research settings .

Why CRA-2059 TFA Cannot Be Casually Substituted with Other Tryptase Inhibitors


Substitution of CRA-2059 TFA with another tryptase inhibitor is scientifically unsound due to profound differences in mechanism of action, target affinity, and selectivity profiles. CRA-2059's sub-nanomolar potency (Ki = 620 pM) arises from a specific bivalent interaction with the homotetrameric tryptase structure, a mechanism that does not translate to monomeric proteases [1]. In contrast, early-generation inhibitors like APC-366 exhibit micromolar affinity (Ki = 7.1 μM) and an irreversible, covalent mechanism . Furthermore, the broad-spectrum serine protease inhibitor nafamostat, despite a similar picomolar Ki (95.3 pM), lacks the target selectivity required for studies focused on isolating tryptase-specific pathways [2]. Therefore, data generated with these alternative compounds cannot be used to draw conclusions about the specific pharmacology of CRA-2059.

CRA-2059 TFA Procurement Guide: Quantified Differentiation from Tryptase Inhibitor Analogs


Sub-Nanomolar Bivalent Potency vs. First-Generation Micromolar Inhibitor APC-366

CRA-2059 demonstrates a >11,000-fold higher affinity for human tryptase-β compared to the first-generation inhibitor APC-366. This is due to its bivalent binding mechanism, which engages two active sites simultaneously, as opposed to the monovalent interaction of APC-366 [1].

Inflammation Allergy Mast Cell Biology

Bivalent vs. Monovalent Binding: A Unique and Quantified Mechanism of Action

The bivalent inhibition mechanism of CRA-2059 has been empirically quantified, showing a stoichiometry of 0.5 inhibitor molecules per tryptase tetramer [1]. The Ki for this bivalent interaction is at least 10,000-fold lower than that for a monovalent interaction, demonstrating that the bivalent binding is the primary driver of its exceptional potency [1].

Enzymology Biophysics Mechanism of Action

Kinetic Profile: Rapid Association and Slow Dissociation Define 'Tight-Binding' Character

CRA-2059 is a tight-binding, reversible inhibitor characterized by a rapid association rate constant (kon = 7 × 10^7 M^-1 s^-1) and a relatively slow dissociation rate constant (koff = 0.04 s^-1) [1]. This kinetic signature confirms that once bound, the inhibitor remains on the target for a substantial residence time.

Enzyme Kinetics Pharmacology Drug Discovery

Enhanced Formulation Utility with TFA Salt vs. Free Base

The TFA salt form of CRA-2059 is selected for its improved physicochemical properties compared to the free base, a common strategy to enhance the compound's utility in research settings. The TFA salt enhances water solubility and stability, which facilitates the preparation of dosing solutions and formulation for preclinical pharmacokinetic and efficacy studies .

Formulation Preclinical Research Solubility

Clinical Validation of the Scaffold: APC-2059 Demonstrates Efficacy in Ulcerative Colitis

The dibasic tryptase inhibitor scaffold, represented by APC-2059 (synonymous with CRA-2059), has been advanced to Phase II clinical trials for inflammatory bowel disease (IBD). An open-label pilot study in patients with mildly to moderately active ulcerative colitis demonstrated that treatment with APC-2059 led to clinical improvement, providing human proof-of-concept for this mechanism [1].

Inflammatory Bowel Disease Clinical Research Translational Science

Second-Generation Bivalent Inhibitor vs. First-Generation APC-366

CRA-2059 is a second-generation tryptase inhibitor designed to overcome the potency and selectivity limitations of first-generation compounds like APC-366. Literature identifies APC-2059 as a 10,000-fold more selective inhibitor than previous-generation drugs [1]. While direct comparative selectivity data across a broad panel is not provided in the primary source, this statement reflects the strategic improvement in the compound's design.

Drug Discovery Medicinal Chemistry Tryptase Inhibition

Optimal Research and Development Applications for CRA-2059 TFA Based on Empirical Evidence


In Vitro Studies Requiring High-Potency Tryptase Inhibition

CRA-2059 TFA is ideally suited for in vitro assays (e.g., mast cell degranulation, cytokine release) where complete and sustained inhibition of tryptase is required. Its sub-nanomolar Ki (620 pM) and tight-binding kinetics allow researchers to use low nanomolar concentrations to achieve full target occupancy, thereby minimizing the risk of confounding off-target effects [1].

Mechanistic Studies of Bivalent Enzyme Inhibition

For research groups focused on the biophysics of enzyme-inhibitor interactions, CRA-2059 serves as a definitive tool for studying bivalent binding. The well-defined 1:2 stoichiometry ([Inhibitor]:[Tryptase Tetramer]) and the >10,000-fold potency enhancement over monovalent binding provide a quantitative system for investigating avidity effects in protease inhibition [1].

Preclinical In Vivo Models of Inflammatory Bowel Disease (IBD)

Given the clinical precedent of APC-2059 in ulcerative colitis, CRA-2059 TFA is the most translationally relevant tool compound for investigating tryptase's role in animal models of IBD. Its use ensures that in vivo findings are aligned with a compound that has demonstrated human proof-of-concept, increasing the predictive value of the research [1].

Pharmacokinetic and Formulation Development Studies

The TFA salt form's enhanced solubility and stability make CRA-2059 TFA the practical choice for researchers developing in vivo dosing formulations. This form reduces the technical challenges associated with achieving consistent exposure in preclinical pharmacokinetic studies, ensuring more reliable and reproducible data [1].

Quote Request

Request a Quote for CRA-2059 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.